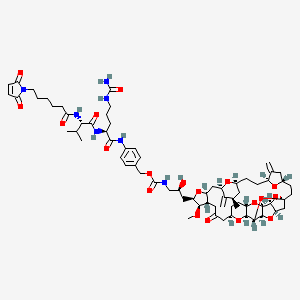
Mal-(CH2)5-Val-Cit-PAB-Eribulin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-(CH2)5-Val-Cit-PAB-Eribulin is a compound that serves as a drug-linker conjugate for antibody-drug conjugates (ADCs). It combines the anti-microtubule agent Eribulin with a linker composed of Mal-(CH2)5-Val-Cit-PAB. This compound exhibits potent antitumor activity and is primarily used in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-(CH2)5-Val-Cit-PAB-Eribulin involves multiple steps, starting with the preparation of the linker Mal-(CH2)5-Val-Cit-PAB. This linker is then conjugated to Eribulin through a series of chemical reactions. The specific reaction conditions, including solvents, temperatures, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity. The compound is typically produced in specialized facilities equipped to handle complex chemical synthesis and purification .
Chemical Reactions Analysis
Types of Reactions
Mal-(CH2)5-Val-Cit-PAB-Eribulin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at various positions within the molecule, leading to different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Mal-(CH2)5-Val-Cit-PAB-Eribulin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study drug-linker conjugates and their chemical properties.
Biology: Employed in cellular studies to investigate the effects of microtubule inhibition on cell proliferation.
Medicine: Utilized in cancer research to develop and test new ADCs for targeted cancer therapy.
Industry: Applied in the pharmaceutical industry for the development of new anticancer drugs
Mechanism of Action
Mal-(CH2)5-Val-Cit-PAB-Eribulin exerts its effects by targeting microtubules within cancer cells. Eribulin binds to high-affinity sites on β-tubulin at the plus ends of growing microtubules, inhibiting their polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Auristatin: Another potent antitumor agent used in ADCs.
Camptothecins: A class of compounds that inhibit topoisomerase I and are used in cancer therapy.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used as chemotherapeutic agents.
Maytansinoids: Microtubule-targeting agents used in ADCs
Uniqueness
Mal-(CH2)5-Val-Cit-PAB-Eribulin is unique due to its specific combination of Eribulin and the Mal-(CH2)5-Val-Cit-PAB linker. This combination provides potent antitumor activity with targeted delivery, minimizing off-target effects and enhancing therapeutic efficacy .
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H97N7O19/c1-36(2)58(75-55(79)12-8-7-9-26-76-56(80)21-22-57(76)81)66(83)74-48(11-10-25-71-67(70)84)65(82)73-41-15-13-40(14-16-41)35-87-68(85)72-34-43(78)31-53-59(86-6)47-30-42(77)29-45-18-20-50-60(90-45)64-63-62(92-50)61-54(93-63)33-69(94-61,95-64)24-23-46-28-38(4)49(88-46)19-17-44-27-37(3)39(5)51(89-44)32-52(47)91-53/h13-16,21-22,36-37,43-54,58-64,78H,4-5,7-12,17-20,23-35H2,1-3,6H3,(H,72,85)(H,73,82)(H,74,83)(H,75,79)(H3,70,71,84)/t37-,43+,44+,45-,46+,47+,48+,49+,50+,51-,52+,53-,54-,58+,59-,60+,61+,62+,63-,64+,69+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPHEKOBJBAILU-AYOJXKTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN1C(=O)C=CC1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN1C(=O)C=CC1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H97N7O19 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;sulfuric acid](/img/structure/B8201670.png)
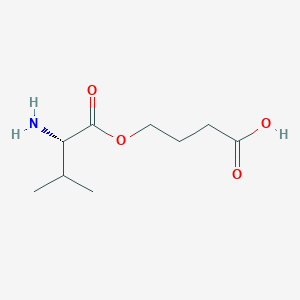


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8201713.png)
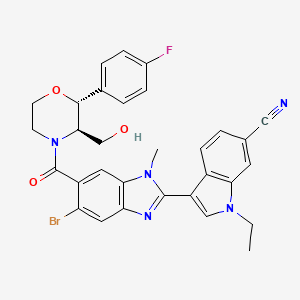
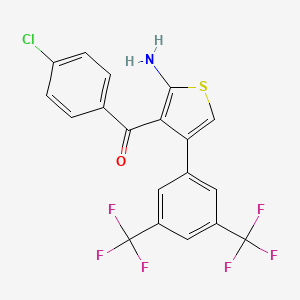
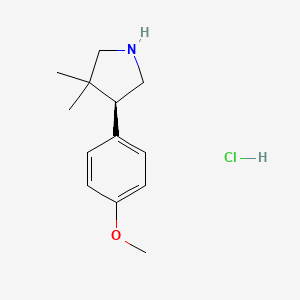
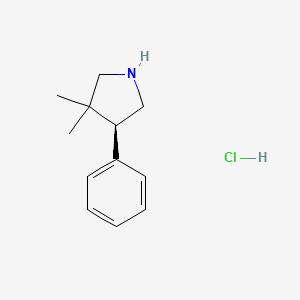
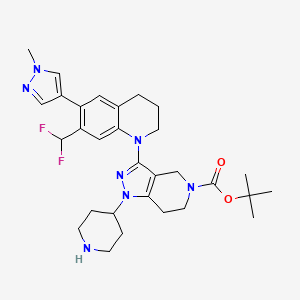
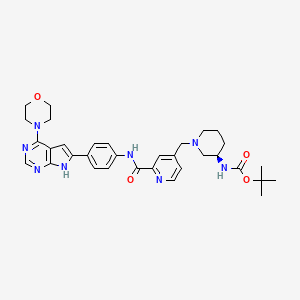

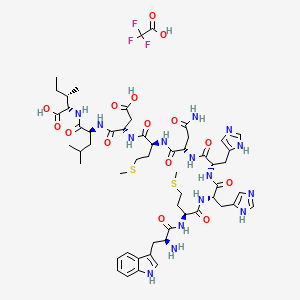
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8201766.png)
